N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide
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Overview
Description
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide typically involves the following steps:
Formation of the Boronic Ester: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the boronic ester group.
Coupling Reaction: The boronic ester is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a tool for studying biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .
Uniqueness
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide is unique due to its specific combination of a boronic ester group and a pyridine moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H25BN2O3 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H25BN2O3/c1-14-16(21-25-19(2,3)20(4,5)26-21)10-8-11-17(14)23-18(24)13-15-9-6-7-12-22-15/h6-12H,13H2,1-5H3,(H,23,24) |
InChI Key |
SNHGYRNYBOEZLO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC3=CC=CC=N3)C |
Origin of Product |
United States |
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